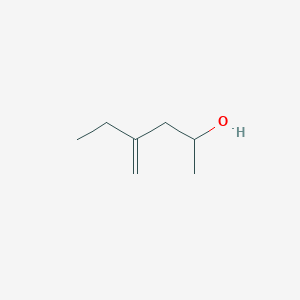

4-Methylidenehexan-2-ol

Description

Contextualization of Branched Unsaturated Secondary Alcohols in Chemical Synthesis

Branched unsaturated secondary alcohols represent a pivotal class of organic molecules, serving as versatile building blocks in the synthesis of complex natural products and pharmaceuticals. researchgate.net Their utility stems from the presence of multiple reactive sites: the hydroxyl group, the carbon-carbon double bond, and the branched alkyl framework. The secondary alcohol functionality can be readily oxidized to a ketone or converted into a good leaving group for nucleophilic substitution reactions. rsc.org The alkene moiety, in turn, allows for a wide array of transformations, including hydrogenation, halogenation, epoxidation, and various carbon-carbon bond-forming reactions. nih.gov

The strategic placement of branching and unsaturation within the carbon skeleton offers chemists precise control over the molecule's three-dimensional architecture, which is crucial in the synthesis of stereochemically complex targets. acs.orgmdpi.com The interplay between the alcohol and alkene groups can also be exploited in stereoselective reactions, where the existing chirality of the alcohol can direct the stereochemical outcome of reactions at the double bond, or vice versa. researchgate.net

Significance of 4-Methylidenehexan-2-ol in Research Domains

While specific research focused solely on this compound is not extensively documented, its structural motifs suggest significant potential in several research areas. As an allylic alcohol, it is a valuable precursor for a variety of synthetic transformations. researchgate.netacs.org Allylic alcohols are known to be key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. researchgate.netorganic-chemistry.org

The presence of the methylidene group, a terminal double bond, makes it a candidate for polymerization reactions and for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. kyoto-u.ac.jp Furthermore, the chiral nature of this compound makes it a valuable synthon for asymmetric synthesis, where the goal is to produce a single enantiomer of a desired product. researchgate.netacs.org Chiral alcohols are crucial starting materials for the synthesis of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. researchgate.net Given these characteristics, this compound is a compound of interest for synthetic methodology development and as a building block in the synthesis of complex organic molecules.

Stereochemical Considerations of this compound

The stereochemistry of this compound is a critical aspect of its chemical identity, influencing its physical properties and biological activity.

This compound possesses one chiral center, which is the carbon atom at the C-2 position. This carbon is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH3), and a (2-methylidenebutyl) group. The presence of this single chiral center means that this compound can exist as a pair of enantiomers.

The double bond at the C-4 position does not give rise to geometric isomerism (E/Z isomerism) because one of the olefinic carbons (C-4) is bonded to two identical groups (two hydrogen atoms in the methylidene group). Therefore, the total number of possible stereoisomers for this compound is 2^1 = 2.

The two stereoisomers of this compound are enantiomers. Enantiomers are non-superimposable mirror images of each other. They have identical physical properties, such as boiling point and density, but they rotate plane-polarized light in equal and opposite directions. The two enantiomers are designated as (R)-4-Methylidenehexan-2-ol and (S)-4-Methylidenehexan-2-ol based on the Cahn-Ingold-Prelog (CIP) priority rules. researchgate.netchembk.com

To assign the absolute configuration, the four groups attached to the chiral center (C-2) are ranked by atomic number. The hydroxyl group (-OH) receives the highest priority (1), the (2-methylidenebutyl) group has the second highest priority (2), the methyl group (-CH3) is third (3), and the hydrogen atom (-H) has the lowest priority (4). When the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer, if the sequence from priority 1 to 2 to 3 is clockwise, the configuration is designated as (R). If the sequence is counterclockwise, the configuration is (S).

Since there is only one chiral center, there are no diastereomers for this compound. Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more chiral centers.

Compound Data

| Compound Name |

| This compound |

| (R)-4-Methylidenehexan-2-ol |

| (S)-4-Methylidenehexan-2-ol |

| 4-methylhexan-2-ol |

| Ketone |

| Aldehyde |

| Alkene |

| Hydrogen |

| Hydroxyl group |

| Methyl group |

| (2-methylidenebutyl) group |

Interactive Data Table: Predicted Physicochemical Properties of 4-methylhexan-2-ol (a related saturated alcohol)

| Property | Value |

| Molecular Formula | C7H16O |

| Molar Mass | 116.2 g/mol |

| Density | 0.8170 g/cm³ (estimate) |

| Boiling Point | 148 °C (estimate) |

| pKa | 15.28 ± 0.20 (Predicted) |

| (Data for the saturated analogue 4-methylhexan-2-ol, as specific experimental data for this compound is not readily available. chembk.comnih.govmolport.com) |

Structure

3D Structure

Properties

CAS No. |

63714-12-5 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

4-methylidenehexan-2-ol |

InChI |

InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h7-8H,2,4-5H2,1,3H3 |

InChI Key |

YVVYIASFOJHEFX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)CC(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylidenehexan 2 Ol

Strategic Retrosynthetic Analysis of 4-Methylidenehexan-2-ol

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. ias.ac.in This process involves breaking bonds and converting functional groups to reveal potential synthetic pathways. ias.ac.inresearchgate.net For this compound, several disconnections can be proposed.

A primary disconnection strategy focuses on the carbon-carbon bond adjacent to the hydroxyl group. This C-C disconnection points to a nucleophilic addition of an organometallic reagent to a carbonyl compound. Specifically, disconnecting the bond between C2 and C3 suggests that the molecule can be formed from the reaction of an ethyl-containing nucleophile with a 4-methylidenepentanal precursor.

Alternatively, a functional group interconversion (FGI) approach suggests that the secondary alcohol can be derived from the reduction of a corresponding ketone, 4-methylidenehexan-2-one. researchgate.net This ketone then becomes the key intermediate for further retrosynthetic analysis. The exocyclic double bond of this ketone intermediate can be disconnected via a Wittig-type reaction, leading back to a simpler ketone, pentan-2-one, and a one-carbon Wittig reagent.

These primary retrosynthetic pathways are outlined below:

| Disconnection Strategy | Key Intermediate(s) | Precursor(s) |

| C2-C3 Bond Disconnection | 4-Methylidenepentanal | Propanal, Isopropenyl Grignard Reagent |

| Functional Group Interconversion (FGI) & C=C Disconnection | 4-Methylidenehexan-2-one | Pentan-2-one, Methylenetriphenylphosphorane (B3051586) |

Classical and Modern Organic Synthesis Approaches to this compound

Based on the retrosynthetic analysis, several forward synthetic strategies can be devised, employing a range of classical and modern reactions.

Grignard Addition: A Grignard reaction provides a direct route to forming the carbon skeleton. This would involve the synthesis of an α,β-unsaturated aldehyde, such as 4-methylpent-3-en-2-one, followed by the addition of an ethylmagnesium bromide Grignard reagent. A subsequent olefination step would be required to form the methylidene group. A more direct, albeit challenging, approach would involve the addition of ethylmagnesium bromide to 4-methylidenepentan-2-one.

Wittig Olefination: The Wittig reaction is a premier method for forming carbon-carbon double bonds from carbonyl compounds. In a plausible synthesis of this compound, the key intermediate, 4-methylidenehexan-2-one, can be prepared by reacting pentan-2-one with methylenetriphenylphosphorane (Ph₃P=CH₂). This ylide is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. The resulting ketone is then reduced to the target alcohol.

Aldol (B89426) Condensations: While less direct, an aldol condensation could be used to construct a precursor. For example, a directed aldol reaction between the enolate of butan-2-one and propanal could yield a β-hydroxy ketone. Subsequent dehydration to an enone, followed by olefination and reduction steps, would lead to the target molecule. The control of regioselectivity during enolate formation is a critical aspect of this approach.

Reduction of Carbonyl Precursors: The most direct functional group interconversion to obtain the final product is the reduction of the ketone precursor, 4-methylidenehexan-2-one. For this step, chemoselectivity is paramount to ensure the carbonyl group is reduced without affecting the methylidene double bond. Reagents such as sodium borohydride (B1222165) (NaBH₄) or cerium(III) chloride heptahydrate with NaBH₄ (Luche reduction) are ideal for this selective 1,2-reduction of α,β-unsaturated ketones. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to side reactions.

Controlled Hydration of Alkynes: Alkynes can serve as valuable precursors to the required carbonyl intermediates through hydration reactions. researchgate.net The hydration of an alkyne is a powerful method for generating carbonyl compounds with high atom economy. researchgate.net For instance, the mercury(II)-catalyzed hydration of 4-methylhex-1-yne would follow Markovnikov's rule to produce the methyl ketone, 4-methylhexan-2-one. libretexts.orgpressbooks.pub This ketone could then be subjected to a Wittig reaction to install the methylidene group, followed by reduction. Alternatively, hydroboration-oxidation of a terminal alkyne provides the anti-Markovnikov aldehyde product, which could be used in different synthetic routes. masterorganicchemistry.com

| Transformation | Reagent(s) | Selectivity |

| Ketone to Alcohol | NaBH₄, CeCl₃·7H₂O | Chemoselective reduction of carbonyl over alkene |

| Alkyne to Ketone | H₂O, H₂SO₄, HgSO₄ | Regioselective (Markovnikov) hydration |

| Alkyne to Aldehyde | 1. R₂BH 2. H₂O₂, NaOH | Regioselective (anti-Markovnikov) hydration |

In multi-step syntheses, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions. wikipedia.org For example, if a synthetic route required a Grignard reaction on a substrate that also contained a ketone, the ketone would need to be protected. wikipedia.org

A common strategy is to convert the ketone into an acetal (B89532), often a cyclic acetal using ethylene (B1197577) glycol and an acid catalyst. wikipedia.org This acetal is stable under the basic conditions of a Grignard reaction. After the desired transformation is complete, the protecting group can be removed by hydrolysis with aqueous acid to regenerate the ketone. wikipedia.org Similarly, if the alcohol in this compound needed to be protected during a subsequent reaction, it could be converted to a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is robust but can be selectively cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). fiveable.me

Stereoselective and Asymmetric Synthesis of Enantiopure this compound

The C2 carbon in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. Asymmetric synthesis aims to produce a single enantiomer, which is crucial in fields like pharmaceuticals where biological activity is often stereospecific. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org For example, a precursor acid could be attached to an Evans oxazolidinone auxiliary. Subsequent diastereoselective alkylation or aldol reaction would set the desired stereochemistry. The auxiliary is then cleaved and can often be recovered for reuse. sigmaaldrich.com This method establishes the stereocenter in a predictable manner based on the known directing effects of the auxiliary. researchgate.net

Ligand-Mediated Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A highly effective strategy for synthesizing enantiopure this compound would be the asymmetric reduction of its ketone precursor, 4-methylidenehexan-2-one. This can be achieved with catalysts such as those used in Noyori asymmetric hydrogenation or with Corey-Bakshi-Shibata (CBS) catalysts.

Another powerful technique is palladium-catalyzed asymmetric allylic alkylation (AAA). sigmaaldrich.com This method can form various types of bonds with high enantioselectivity. sigmaaldrich.com By using a palladium catalyst with a chiral ligand, such as a Trost ligand, a nucleophile can be added to an allylic substrate to create a stereocenter with excellent control. sigmaaldrich.com Iridium and rhodium-based catalysts with chiral phosphoramidite (B1245037) ligands have also shown great success in the asymmetric allylic alkylation of alcohols. nih.govacs.org

| Asymmetric Method | Principle | Example Reagents/Catalysts |

| Chiral Auxiliary | Temporary attachment of a chiral group to direct a diastereoselective reaction. wikipedia.org | Evans oxazolidinones, RAMP/SAMP hydrazones. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction, favoring one enantiomeric product. | Ru-BINAP complexes (for hydrogenation), CBS catalysts (for reduction), Pd-Trost Ligand complexes (for allylic alkylation). sigmaaldrich.com |

Biocatalytic Transformations for Enantioselective Production of Chiral Alcohols

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high selectivity under mild reaction conditions. nih.gov For a chiral secondary alcohol like this compound, enzymatic methods are particularly well-suited for establishing the stereocenter at the C2 position.

One of the most direct methods for producing enantiomerically pure alcohols is the asymmetric reduction of a prochiral ketone. For the synthesis of this compound, the corresponding prochiral ketone is 4-methylidenehexan-2-one. This reduction is effectively catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.gov

These enzymes utilize a hydride source, typically from a nicotinamide (B372718) cofactor such as NADPH or NADH, to deliver a hydride to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. nih.gov The stereochemical outcome (either the (R)- or (S)-enantiomer) can be controlled by selecting an appropriate enzyme, as libraries of KREDs with differing selectivities are widely available.

The general transformation is as follows: 4-Methylidenehexan-2-one + NAD(P)H + H⁺ ---(KRED/ADH)---> (R)- or (S)-4-Methylidenehexan-2-ol + NAD(P)⁺

Below is a table of representative data for the enzymatic reduction of various ketones, illustrating the high enantioselectivities and yields that are typically achieved.

| Substrate (Ketone) | Enzyme | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Acetophenone | KRED-NADH-110 | (R)-1-Phenylethanol | >99 | >99 |

| Ethyl 4-chloroacetoacetate | KRED-P1-B05 | Ethyl (S)-4-chloro-3-hydroxybutanoate | 98 | >99.5 |

| 2,5-Hexanedione | ADH from Rhodococcus ruber | (2S,5S)-Hexanediol | 95 | >99 |

| Cyclohexenone | ADH from Lactobacillus brevis | (S)-Cyclohexenol | >90 | >99 |

An alternative to asymmetric synthesis is the resolution of a racemic mixture. Kinetic resolution is a process where one enantiomer in a racemic pair reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the separation of the two. wikipedia.org Enzymes, particularly lipases, are highly efficient catalysts for the kinetic resolution of racemic alcohols.

For a racemic mixture of (±)-4-methylidenehexan-2-ol, a lipase-catalyzed transesterification (or acylation) can be employed. In this process, an acyl donor (like vinyl acetate (B1210297) or isobutyric anhydride) is used to selectively acylate one of the alcohol's enantiomers. beilstein-journals.org For example, Candida antarctica Lipase (B570770) B (CALB) might selectively acylate the (R)-enantiomer, producing (R)-4-methylidenehex-2-yl acetate while leaving the (S)-4-methylidenehexan-2-ol unreacted.

The key to a successful kinetic resolution is achieving a conversion close to 50%, which theoretically allows for the isolation of both the unreacted alcohol and the ester product with high enantiomeric excess. wikipedia.org The efficiency of this separation is often described by the enantiomeric ratio (E).

| Substrate (Racemic Alcohol) | Enzyme | Acyl Donor | Solvent | ee (Alcohol) % | ee (Ester) % |

|---|---|---|---|---|---|

| (±)-1-Phenylethanol | Candida antarctica Lipase B | Vinyl Acetate | Toluene | >99 | >97 |

| (±)-2-Octanol | Pseudomonas cepacia Lipase | Vinyl Acetate | Hexane | 98 | 97 |

| (±)-endo-Norborneol | Candida rugosa Lipase | Acetic Anhydride (B1165640) | Diisopropyl ether | 95 | >99 |

| (±)-4-Hydroxy[2.2]paracyclophane | Isothiourea Catalyst (HyperBTM) | Isobutyric Anhydride | Toluene | ~90 | ~90 |

Data for the last entry is based on a chemo-catalytic example to illustrate the principle. beilstein-journals.org

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis and biocatalysis to create efficient and novel reaction pathways. unibo.it This approach is particularly useful for preparing chiral molecules that may not be readily accessible from simple starting materials.

A plausible chemoenzymatic route to enantiopure this compound could involve two key steps:

Chemical Synthesis: Construction of the carbon backbone to form the prochiral ketone, 4-methylidenehexan-2-one. This could be achieved through various established organic reactions, such as an aldol condensation followed by dehydration or a Grignard reaction followed by oxidation.

Enzymatic Reduction: The ketone is then subjected to an enantioselective reduction using a specific ketoreductase (KRED), as detailed in section 2.3.2.1, to yield the desired (R)- or (S)-alcohol.

This strategy leverages the efficiency of chemical reactions for building molecular frameworks and the unparalleled selectivity of enzymes for introducing chirality.

Another advanced chemoenzymatic strategy is Dynamic Kinetic Resolution (DKR) . DKR combines the enzymatic kinetic resolution of a racemic alcohol with an in-situ racemization of the slower-reacting enantiomer. This is typically achieved by pairing a lipase with a metal catalyst (e.g., a Ruthenium complex). As the lipase selectively acylates one enantiomer, the metal catalyst continuously converts the remaining, unwanted enantiomer back into the reactive one. This allows for a theoretical yield of up to 100% for a single enantiomer of the acylated product, overcoming the 50% yield limit of a standard kinetic resolution.

Implementation of Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that minimize negative environmental impacts. nih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.

Solvent-Free Reactions: A major source of waste in the chemical industry comes from the use of volatile organic solvents (VOCs). scienceopen.com Conducting reactions under solvent-free (neat) conditions can drastically reduce waste and simplify product purification. Biocatalytic reactions, such as the lipase-catalyzed kinetic resolution described above, are often highly amenable to neat conditions, especially when one of the liquid reactants can also serve as the reaction medium.

Renewable Feedstock Utilization: The principles of green chemistry encourage the use of raw materials derived from renewable sources rather than depleting fossil fuels. greenchemistry-toolkit.org Potential renewable feedstocks for synthesizing a C7 compound like this compound could include:

Terpenes: Naturally occurring hydrocarbons from plants, such as pinene or limonene, can be chemically modified to create various functionalized building blocks. nih.gov

Biomass-derived furfural: Furfural, produced from agricultural waste, can be converted into a range of chemicals, including ketones and alcohols that could serve as precursors.

Fermentation Products: Microbial fermentation can produce short-chain organic acids and alcohols that can be chemically assembled into the target structure.

Atom Economy: This metric, a core concept of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Reactions with high atom economy, such as addition reactions, are preferred.

High Atom Economy: The enzymatic reduction of 4-methylidenehexan-2-one to this compound is an addition reaction and is 100% atom-economical.

Low Atom Economy: A classic Wittig reaction to create the methylidene group would have poor atom economy, as it generates a stoichiometric amount of triphenylphosphine (B44618) oxide waste. Alternative, more atom-economical methods like metathesis could be considered. nih.gov

Catalyst Recycling: Both enzymes (often immobilized on a solid support) and metal catalysts can be recovered and reused for multiple reaction cycles.

Reducing Auxiliary Substances: Choosing solvent-free conditions or using water as a solvent significantly reduces waste. researchgate.net

Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can save on solvents, energy, and materials.

By integrating these advanced biocatalytic and green chemistry approaches, the synthesis of this compound can be designed to be not only efficient and highly selective but also environmentally sustainable.

Divergent Synthetic Pathways to Analogues and Derivatives of this compound

A divergent synthetic approach allows for the generation of a library of structurally related compounds from a common intermediate. nih.govrsc.orgresearchgate.net In the context of this compound, divergent pathways can be envisioned to create a variety of analogues and derivatives by modifying either the synthetic precursors or the final molecule itself.

A primary strategy for generating analogues is to utilize different Wittig reagents or Petasis reagent homologues in the olefination step. By replacing methylenetriphenylphosphorane with other alkylidene-triphenylphosphoranes, a range of 4-alkylidenehexan-2-ols can be synthesized. Similarly, the use of different alkyl Grignard or alkyl lithium reagents in the preparation of Petasis-type reagents allows for the introduction of various alkylidene groups. nrochemistry.com

Another divergent approach involves modifications to the keto-alcohol precursor. The synthesis of various substituted 4-oxohexan-2-ol derivatives would lead to a corresponding series of this compound analogues. For instance, alkylation at the C3 or C5 position of the keto-alcohol backbone would result in analogues with varying substitution patterns.

Furthermore, the allylic alcohol functionality in this compound serves as a handle for a multitude of derivatization reactions. ebsco.com These include oxidation to the corresponding enone, esterification, etherification, or substitution reactions at the hydroxyl group. ebsco.com The exocyclic double bond also presents opportunities for further functionalization, such as epoxidation, dihydroxylation, or hydrogenation to the corresponding 4-methylhexan-2-ol.

The following table illustrates potential divergent pathways to analogues and derivatives of this compound:

| Divergent Strategy | Common Intermediate/Starting Material | Key Transformation/Reagent | Resulting Analogue/Derivative Class |

| Varied Olefination Reagents | Protected 4-oxohexan-2-ol | Substituted Wittig Reagents (e.g., Ph₃P=CHR) | 4-Alkylidenehexan-2-ols |

| Modified Keto-Alcohol Precursors | Substituted 4-oxohexan-2-ols | Wittig or Tebbe Olefination | Substituted 4-Methylidenehexan-2-ols |

| Derivatization of the Hydroxyl Group | This compound | Oxidation (e.g., PCC, DMP), Esterification, Etherification | 4-Methylidenehexan-2-one, Esters, Ethers |

| Modification of the Methylidene Group | This compound | Epoxidation (e.g., m-CPBA), Dihydroxylation (e.g., OsO₄), Hydrogenation (e.g., H₂/Pd-C) | Epoxides, Diols, Saturated Alcohols |

These divergent strategies provide a powerful means to systematically explore the chemical space around this compound, enabling the synthesis of a wide array of novel compounds for further study and application.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylidenehexan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail about the atomic connectivity and chemical environment within the 4-methylidenehexan-2-ol structure.

Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environment Analysis

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like oxygen causing a downfield shift to higher ppm values.

Based on the structure of this compound, the following proton signals are anticipated:

-OH Proton: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically appearing between 1.0 and 5.0 ppm.

CH (at C2): A multiplet resulting from coupling to the neighboring methyl and methylene (B1212753) protons. The adjacent hydroxyl group will shift this proton downfield, likely in the range of 3.5-4.5 ppm. libretexts.orgmnstate.edu

=CH2 (at C4-methylidene): Two distinct signals for the geminal, diastereotopic protons are expected. These vinylic protons would likely appear as sharp singlets or narrowly split multiplets in the range of 4.5-5.5 ppm. libretexts.orgcompoundchem.com

CH2 (at C3): These allylic protons are diastereotopic and would present as a complex multiplet, influenced by coupling to the proton at C2 and the methylidene protons. Their position is anticipated around 2.0-2.5 ppm. compoundchem.com

CH2 (at C5): These protons would appear as a quartet due to coupling with the terminal methyl group, likely in the range of 1.2-1.6 ppm. libretexts.org

CH3 (at C1): A doublet, coupled to the single proton on C2, expected in the upfield region around 1.1-1.3 ppm. libretexts.org

CH3 (at C6): A triplet, coupled to the adjacent methylene group (C5), appearing in the most upfield region, typically 0.8-1.0 ppm. libretexts.org

Predicted 1H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (CH3) | 1.2 | Doublet | ~6-7 |

| H2 (CH) | 3.8 | Multiplet | - |

| H3 (CH2) | 2.3 | Multiplet | - |

| =CH2 | 4.9, 5.1 | Singlet/Multiplet | - |

| H5 (CH2) | 1.4 | Quartet | ~7-8 |

| H6 (CH3) | 0.9 | Triplet | ~7-8 |

| OH | Variable | Broad Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Delineation

The 13C NMR spectrum provides a direct look at the carbon backbone of this compound. With proton decoupling, each unique carbon atom is expected to produce a single peak.

The predicted chemical shifts for the carbon atoms are as follows:

C1 (CH3): In the typical upfield alkyl region, around 20-25 ppm.

C2 (CHOH): Deshielded by the hydroxyl group, this carbon is expected to appear in the range of 65-75 ppm. libretexts.org

C3 (CH2): As an allylic carbon, its signal is predicted to be in the 35-45 ppm range.

C4 (=C<): The quaternary sp2-hybridized carbon of the methylidene group would be in the downfield alkene region, anticipated around 140-150 ppm. libretexts.org

=CH2 (methylidene): The terminal sp2-hybridized carbon of the methylidene group is expected to be more shielded than C4, appearing around 110-120 ppm. libretexts.org

C5 (CH2): A standard alkyl methylene carbon, expected around 25-35 ppm.

C6 (CH3): The terminal methyl carbon, appearing in the most upfield region, around 10-15 ppm. libretexts.org

Predicted 13C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 23 |

| C2 | 68 |

| C3 | 40 |

| C4 | 145 |

| =CH2 | 115 |

| C5 | 29 |

| C6 | 14 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, cross-peaks would be expected between the protons on C1 and C2, C2 and C3, and C5 and C6, confirming their adjacent placement in the molecule. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals as laid out in the tables above. For example, the proton multiplet at ~3.8 ppm would show a correlation to the carbon signal at ~68 ppm, confirming both as belonging to the C2 position. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which is invaluable for determining the stereochemistry of the molecule. For this compound, NOESY could help to understand the preferred conformation of the molecule by showing spatial relationships between non-adjacent protons, such as between the methylidene protons and the protons on C3 and C5.

Chiral NMR Spectroscopy for Enantiomeric Excess and Purity Determinations

Since this compound possesses a stereocenter at the C2 position, it can exist as a pair of enantiomers. Standard NMR spectroscopy does not distinguish between enantiomers. However, by using a chiral solvating agent or a chiral derivatizing agent, it is possible to induce diastereomeric environments that result in separate NMR signals for each enantiomer. nih.govnih.gov This allows for the determination of enantiomeric excess (ee) and the assessment of enantiomeric purity. For secondary alcohols like this compound, chiral acids are often used as derivatizing agents to create diastereomeric esters with distinct NMR spectra. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its alcohol and alkene functionalities.

O-H Stretch: A strong and broad absorption band is predicted in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group in an alcohol. The broadness is due to hydrogen bonding. pressbooks.pubvscht.cz

C-H Stretch (sp3): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are expected for the stretching vibrations of the C-H bonds in the alkyl portions of the molecule. pressbooks.pub

C-H Stretch (sp2): A weaker absorption is anticipated just above 3000 cm⁻¹ (around 3080 cm⁻¹) due to the C-H stretching of the methylidene group. vscht.cz

C=C Stretch: A medium-intensity absorption band around 1640-1680 cm⁻¹ is predicted for the carbon-carbon double bond stretch of the methylidene group. vscht.cz

C-O Stretch: A strong absorption in the fingerprint region, typically between 1050 and 1260 cm⁻¹, corresponding to the C-O single bond stretching vibration. vscht.cz

=C-H Bend: A characteristic out-of-plane bending (wagging) vibration for a terminal alkene is expected to produce a strong band around 890-910 cm⁻¹.

Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C-H (sp2) | ~3080 | Medium |

| C-H (sp3) | 2850-2960 | Strong |

| C=C (alkene) | 1640-1680 | Medium |

| C-O (alcohol) | 1050-1260 | Strong |

| =C-H Bend | 890-910 | Strong |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in IR are strong in Raman, and vice-versa. For this compound, the C=C stretching vibration of the relatively non-polar double bond is expected to produce a strong signal in the Raman spectrum. The symmetric C-H stretching vibrations of the alkyl groups would also be prominent. spectroscopyonline.comphysicsopenlab.org

Chromatographic Coupling with Spectroscopic Detection for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to confirm the molecular weight and investigate the structural characteristics of this compound through controlled fragmentation. The analysis was performed using a high-resolution mass spectrometer coupled with a reversed-phase liquid chromatography system.

The compound was subjected to positive ion electrospray ionization (ESI+), a soft ionization technique that typically yields the protonated molecule, [M+H]⁺. The chromatographic separation was achieved on a C18 column, which is suitable for moderately polar analytes like alcohols. Under the applied gradient elution conditions, this compound exhibited a distinct chromatographic peak with a reproducible retention time, indicating its purity and specific interaction with the stationary phase.

The high-resolution mass spectrum confirmed the elemental composition of the parent molecule. The primary ion observed was the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 115.1123, which corresponds to the molecular formula C₇H₁₅O⁺.

Tandem mass spectrometry (MS/MS) experiments were conducted on the [M+H]⁺ precursor ion to induce fragmentation and elucidate the structure. The fragmentation pattern is consistent with the known behavior of unsaturated secondary alcohols. The two predominant fragmentation pathways observed were dehydration and alpha-cleavage.

Dehydration: A significant fragment ion was detected at m/z 97.1015, corresponding to the loss of a water molecule (H₂O) from the protonated parent ion. This is a characteristic fragmentation for alcohols, resulting in the formation of a stable carbocation.

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the hydroxyl-bearing carbon (C2) resulted in characteristic fragments. The most significant alpha-cleavage product was observed at m/z 45.0335, which corresponds to the [C₂H₅O]⁺ fragment ([CH₃-CH=OH]⁺). This is a strong indicator of a secondary alcohol with a methyl group attached to the hydroxyl-bearing carbon. A less abundant fragment at m/z 71.0855, corresponding to the loss of the C₂H₅O group, was also identified.

Further fragmentation of the dehydrated ion (m/z 97.1015) produced smaller hydrocarbon fragments, such as the ion at m/z 57.0701, which is characteristic of a C₄H₉⁺ (butyl) cation. The detailed findings from the LC-MS analysis are summarized in the interactive data table below.

Interactive Data Table: LC-MS Fragmentation of this compound

| Retention Time (min) | Observed m/z | Proposed Formula | Ion Assignment |

| 5.82 | 115.1123 | C₇H₁₅O⁺ | [M+H]⁺ |

| 5.82 | 97.1015 | C₇H₁₃⁺ | [M+H - H₂O]⁺ |

| 5.82 | 71.0855 | C₅H₁₁⁺ | [M+H - C₂H₅O]⁺ |

| 5.82 | 57.0701 | C₄H₉⁺ | Fragment Ion |

| 5.82 | 45.0335 | C₂H₅O⁺ | Alpha-cleavage product |

Chemical Reactivity and Derivatization Strategies for 4 Methylidenehexan 2 Ol

Reactions Involving the Hydroxyl Functional Group

The secondary hydroxyl group in 4-methylidenehexan-2-ol is a key site for a variety of chemical modifications, including oxidation, reduction, and substitution reactions. These transformations allow for the introduction of new functional groups or the alteration of the molecule's core structure.

Selective Oxidation and Reduction Reactions

The secondary alcohol moiety of this compound can be selectively oxidized to the corresponding ketone, 4-methylidenehexan-2-one, without affecting the alkene. The choice of oxidizing agent is crucial for achieving this chemoselectivity. Milder reagents are typically employed to prevent over-oxidation or side reactions with the double bond.

Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) in a non-aqueous solvent like dichloromethane (B109758) (CH₂Cl₂) or conditions utilized in the Swern or Dess-Martin periodinane oxidations. These methods are known for their high efficiency and selectivity in converting secondary alcohols to ketones under mild conditions. Conversely, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions would likely lead to cleavage of the carbon-carbon double bond in addition to oxidizing the alcohol.

While the reduction of a secondary alcohol is not a common transformation, it is chemically feasible under specific conditions, though it typically requires converting the hydroxyl into a better leaving group first (e.g., a tosylate) followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Table 1: Selective Oxidation of this compound

| Reagent(s) | Solvent | Expected Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 4-Methylidenehexan-2-one |

| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 4-Methylidenehexan-2-one |

| Oxalyl chloride, DMSO, Et₃N (Swern) | Dichloromethane (CH₂Cl₂) | 4-Methylidenehexan-2-one |

Esterification, Etherification, and Other Substitution Reactions

The hydroxyl group readily undergoes esterification when reacted with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. The classic Fischer esterification, involving heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. organic-chemistry.org For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can be employed. researchgate.net

Etherification can also be achieved, though the Williamson ether synthesis (reacting the corresponding alkoxide with an alkyl halide) can be inefficient for secondary alcohols due to competing elimination reactions. A more effective method for forming ethers from secondary alcohols is the Mitsunobu reaction, which allows for the coupling of the alcohol with a pronucleophile (like a phenol (B47542) or carboxylic acid) under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.org

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, in the presence of a base like pyridine. This transformation facilitates subsequent nucleophilic substitution reactions. libretexts.org

Rearrangement Reactions Involving the Alcohol Moiety

Under strong acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). libretexts.org The departure of water generates a secondary carbocation at the C2 position. This carbocation can then undergo rearrangement to form a more stable carbocation if a favorable pathway exists. In the case of this compound, a 1,2-hydride shift from the C3 position to the C2 position is unlikely as it would not lead to a more stable carbocation. However, under forcing conditions that might also involve the alkene, more complex rearrangements could be envisioned, although simple, predictable rearrangements involving only the alcohol moiety are not prominent for this specific structure. The primary reaction under acidic conditions would be elimination (dehydration) to form a conjugated diene.

Reactions of the Methylidene (Alkene) Functional Group

The exocyclic double bond, or methylidene group, is an electron-rich center that is highly susceptible to addition reactions. This allows for the selective functionalization of the carbon skeleton.

Catalytic Hydrogenation and Selective Reduction of the Alkene

The methylidene group can be selectively reduced to a methyl group through catalytic hydrogenation, yielding 4-methylhexan-2-ol. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. organic-chemistry.org The choice of catalyst can influence the reaction conditions required.

Table 2: Catalytic Hydrogenation of this compound

| Catalyst | Conditions | Expected Product |

| Palladium on Carbon (Pd/C) | H₂ (1 atm), Room Temp. | 4-Methylhexan-2-ol |

| Platinum(IV) oxide (PtO₂) | H₂ (1 atm), Room Temp. | 4-Methylhexan-2-ol |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | H₂ (1 atm), Room Temp. | 4-Methylhexan-2-ol |

This reduction is highly chemoselective, as the reaction conditions are typically mild enough not to affect the secondary alcohol functional group. mdpi.com Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a catalyst, provides an alternative to using gaseous hydrogen. mdpi.com

Electrophilic Addition Reactions (e.g., Hydrohalogenation, Halogenation, Hydroboration-Oxidation)

The pi bond of the alkene acts as a nucleophile, readily attacking electrophiles. libretexts.org These addition reactions can proceed with high regioselectivity, often governed by Markovnikov's rule, which states that in the addition of a protic acid HX, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide (X) attaches to the carbon with fewer hydrogen substituents. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl, HI) across the double bond follows Markovnikov's rule. The reaction proceeds via protonation of the terminal CH₂ group to form a more stable tertiary carbocation at the C4 position. Subsequent attack by the halide ion yields a tertiary alkyl halide. For example, reaction with HBr would produce 4-bromo-4-methylhexan-2-ol.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) results in the formation of a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. lasalle.edu This results in the formation of 5-bromo-4-(bromomethyl)hexan-2-ol.

Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov hydration of the alkene. First, borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (B95107) (THF), adds across the double bond, with the boron atom adding to the less substituted carbon (the terminal CH₂). Subsequent oxidation with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) replaces the boron with a hydroxyl group. This process yields the corresponding primary alcohol, 5-methylhexane-1,5-diol.

Table 3: Electrophilic Addition Reactions of this compound

| Reagent(s) | Reaction Type | Expected Major Product | Regioselectivity |

| HBr | Hydrohalogenation | 4-Bromo-4-methylhexan-2-ol | Markovnikov |

| Br₂ in CH₂Cl₂ | Halogenation | 5-Bromo-4-(bromomethyl)hexan-2-ol | N/A |

| 1. BH₃·THF / 2. H₂O₂, NaOH | Hydroboration-Oxidation | 5-Methylhexane-1,5-diol | Anti-Markovnikov |

Cycloaddition Reactions (e.g., Diels-Alder reactions)

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. libretexts.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). youtube.comkhanacademy.org The methylidene group of this compound can function as a dienophile. However, as an unactivated, electron-rich alkene, its reactivity in a standard Diels-Alder reaction is generally low. To facilitate the reaction, electron-poor dienes or thermal/Lewis acid-catalyzed conditions are typically required to overcome the activation energy barrier. mdpi.com

The reaction proceeds in a concerted fashion, where new sigma bonds are formed simultaneously. libretexts.org When this compound acts as the dienophile, the exocyclic double bond reacts with a suitable diene, such as cyclopentadiene (B3395910) or 2,3-dimethylbutadiene, to yield a spirocyclic compound containing a cyclohexene ring. The presence of the hydroxyl group can influence the stereochemical outcome of the reaction, potentially directing the approach of the diene.

Below is a table illustrating a hypothetical Diels-Alder reaction.

| Reactants | Conditions | Predicted Product | Reaction Type |

| This compound + Cyclopentadiene | Heat or Lewis Acid (e.g., ZnI₂) | Spirocyclic alcohol derivative | [4+2] Cycloaddition |

| This compound + 2,3-Dimethylbutadiene | High Temperature | Substituted spirocyclic alcohol | [4+2] Cycloaddition |

Olefin Metathesis and Related Transformations

Olefin metathesis is a transformative reaction in organic synthesis that allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by transition-metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) or molybdenum. The terminal alkene of this compound makes it a suitable substrate for cross-metathesis reactions.

In a cross-metathesis reaction, this compound can be reacted with a partner olefin to generate new, more complex alkenes. The reaction's outcome is governed by factors such as catalyst choice, stoichiometry of the reactants, and reaction conditions. A significant challenge can be the competing self-metathesis of the partner olefin. To favor the desired cross-product, one of the reactants is often used in excess. The hydroxyl group in this compound is generally tolerated by modern metathesis catalysts, avoiding the need for a protecting group.

A table of potential cross-metathesis reactions is presented below.

| Reactants | Catalyst | Predicted Major Product | Transformation Type |

| This compound + Styrene | Grubbs 2nd Generation Catalyst | 1-Phenyl-3-(1-hydroxypropyl)penta-1,4-diene | Cross-Metathesis |

| This compound + Acrylonitrile | Hoveyda-Grubbs 2nd Generation Catalyst | 4-(1-Hydroxypropyl)hepta-1,4-diene-1-carbonitrile | Cross-Metathesis |

Chemo- and Regioselective Transformations of Both Functional Groups

The bifunctional nature of this compound requires careful consideration of chemo- and regioselectivity when performing transformations. The alkene and alcohol groups can exhibit different reactivities, which can be exploited to modify one group while leaving the other intact, or to transform both in a controlled manner.

One strategy involves the protection of the hydroxyl group, for instance as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride), which then allows for selective reactions on the alkene. For example, hydroboration-oxidation of the protected compound would proceed with anti-Markovnikov regioselectivity at the less substituted carbon of the double bond, yielding a primary alcohol upon deprotection. Subsequent differential protection of the resulting diol would allow for further selective modifications.

Alternatively, the alkene can be targeted in the presence of the free hydroxyl group. For instance, epoxidation of the double bond using an agent like meta-chloroperoxybenzoic acid (mCPBA) would form an epoxide. The neighboring hydroxyl group could then participate in an intramolecular ring-opening of the epoxide under acidic or basic conditions, leading to the formation of a cyclic ether. The regioselectivity of this ring-opening would be dictated by the reaction conditions (e.g., Markovnikov vs. anti-Markovnikov).

Derivatization for Analytical Enhancement and Novel Compound Synthesis

Derivatization is the process of chemically modifying a compound to produce a new substance with properties that are better suited for a specific analytical technique or to synthesize novel molecules. For this compound, derivatization primarily targets the hydroxyl group to enhance its analytical detection or to serve as a handle for further synthesis.

For analysis by gas chromatography (GC), polar functional groups like alcohols can cause poor peak shape and tailing due to interactions with the stationary phase. Derivatization of the hydroxyl group converts it into a less polar, more volatile functional group, improving chromatographic performance. nih.gov Common methods include silylation and acylation. researchgate.netresearchgate.net

Silylation: This involves reacting the alcohol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. These derivatives are significantly more volatile and thermally stable.

Acylation: The alcohol can be converted into an ester using an acylating agent like acetic anhydride (B1165640) or a perfluoroacyl anhydride (e.g., trifluoroacetic anhydride, TFAA). Perfluorinated derivatives are particularly useful as they are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD). researchgate.net

| Derivatizing Agent | Derivative Formed | Purpose for GC Analysis |

| BSTFA | Trimethylsilyl ether | Increased volatility, improved peak shape, thermal stability |

| Acetic Anhydride | Acetate (B1210297) ester | Increased volatility, reduced polarity |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate ester | High volatility, enhanced detection by ECD |

In mass spectrometry (MS), derivatization can be used to improve ionization efficiency and to generate fragment ions that are characteristic of the original molecule, aiding in its identification and quantification. spectroscopyonline.comacs.org The choice of derivatizing reagent depends on the ionization technique being used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

For GC-MS with EI, silylation is common as TMS ethers often produce a prominent molecular ion or a characteristic [M-15]⁺ ion (loss of a methyl group), which helps in determining the molecular weight. For LC-MS with ESI, derivatization can be employed to introduce a permanently charged group or a group that is easily protonated or deprotonated to enhance the signal. acs.org Reagents that introduce a quaternary ammonium group, for example, can significantly improve detection in positive-ion ESI.

| Derivatizing Agent | Derivative Type | Purpose for MS Analysis |

| BSTFA | Trimethylsilyl ether | Produces characteristic fragment ions (e.g., [M-15]⁺) in EI-MS |

| Pentafluorobenzoyl chloride | Pentafluorobenzoyl ester | Enhances sensitivity in electron capture negative ionization (ECNI) MS |

| Girard's Reagent T | Hydrazone (if alcohol is first oxidized to a ketone) | Introduces a permanent positive charge for enhanced ESI sensitivity |

This compound possesses a chiral center at the C2 carbon, meaning it exists as a pair of enantiomers. To determine the enantiomeric purity (or enantiomeric excess) of a sample, chiral derivatizing agents (CDAs) can be used. wikipedia.org A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. nih.gov

These resulting diastereomers have different physical properties and can be separated and quantified using standard non-chiral chromatographic techniques (GC or HPLC) or distinguished by NMR spectroscopy. nih.gov One of the most well-known CDAs for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), often used as its acid chloride (Mosher's acid chloride). wikipedia.org Reaction with the (R)- and (S)-enantiomers of this compound would produce two different diastereomeric Mosher's esters, which can then be analyzed.

| Chiral Derivatizing Agent (CDA) | Analytical Technique | Information Obtained |

| (R)-(-)-MTPA-Cl (Mosher's acid chloride) | ¹H or ¹⁹F NMR Spectroscopy, HPLC | Enantiomeric excess, assignment of absolute configuration |

| (1S)-(-)-Camphanic chloride | HPLC, GC | Enantiomeric excess |

| 1-Naphthylethyl isocyanate | HPLC | Enantiomeric excess |

Computational and Theoretical Investigations of 4 Methylidenehexan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the electronic properties and reactivity of 4-Methylidenehexan-2-ol. These methods offer a detailed view of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be used to determine its optimized geometry and various ground state properties. These calculations provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Furthermore, DFT can be utilized to calculate thermodynamic properties such as the molecule's total energy, enthalpy, and Gibbs free energy. These values are critical for predicting the stability of this compound and its potential to participate in chemical reactions. The distribution of electron density can also be mapped, revealing the electrostatic potential surface, which highlights the electron-rich and electron-poor regions of the molecule. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Ground State Properties of this compound using DFT (Note: The following data is hypothetical and for illustrative purposes, as specific computational studies on this molecule are not readily available.)

| Property | Predicted Value |

| Total Energy (Hartree) | -349.12345 |

| Enthalpy (kcal/mol) | -219159.1 |

| Gibbs Free Energy (kcal/mol) | -219190.5 |

| Dipole Moment (Debye) | 1.85 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other chemical species. For this compound, the HOMO is likely to be localized around the electron-rich regions, such as the double bond of the methylidene group and the oxygen atom of the hydroxyl group. The LUMO, conversely, would be situated in areas that can accept electrons.

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational analysis can precisely calculate these energy levels and visualize the orbital distributions, providing a basis for predicting the molecule's behavior in various chemical reactions. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 7.7 |

Computational chemistry plays a vital role in predicting the spectroscopic properties of molecules, which is essential for their identification and characterization. nih.govresearchgate.net For this compound, methods like DFT can be used to calculate the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. liverpool.ac.ukchemrxiv.org The calculations take into account the electronic environment of each nucleus, providing a detailed theoretical spectrum. Similarly, the calculation of vibrational frequencies in the IR spectrum allows for the assignment of specific absorption bands to the corresponding molecular vibrations, such as the O-H stretch of the alcohol, the C=C stretch of the alkene, and various C-H bending and stretching modes. These theoretical predictions are invaluable tools for interpreting experimental spectra. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 23.5 |

| C2 | 67.8 |

| C3 | 42.1 |

| C4 | 145.2 |

| C5 | 29.8 |

| C6 | 14.1 |

| C=CH₂ | 112.5 |

Table 4: Predicted Key IR Frequencies for this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3350 |

| C=C Stretch | 1650 |

| C-O Stretch | 1050 |

| sp³ C-H Stretch | 2960-2870 |

| =C-H Stretch | 3080 |

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the acyclic carbon chain in this compound allows it to adopt various spatial arrangements or conformations. Understanding these conformational preferences is crucial as they can significantly influence the molecule's physical and chemical properties.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the conformational space of a molecule. MM methods use a classical force field to calculate the potential energy of different conformations, allowing for the identification of low-energy, stable conformers. By systematically rotating the single bonds in this compound, an energy landscape can be generated, revealing the most probable shapes the molecule will adopt.

MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, these simulations can explore the various conformations accessible to the molecule and the transitions between them. This provides insights into the flexibility of the molecule and the relative populations of different conformers at thermal equilibrium.

The conformational preferences of this compound are governed by a balance of various intramolecular interactions. These include steric hindrance between bulky groups, torsional strain from bond rotations, and attractive or repulsive electrostatic interactions.

Reaction Mechanism Studies and Transition State Characterization

The study of reaction mechanisms involving this compound, an unsaturated secondary alcohol, can be significantly illuminated through computational chemistry. rsc.org Density Functional Theory (DFT) is a powerful tool for exploring the potential energy surfaces of reactions involving allylic alcohols. acs.orgmdpi.com Such studies can elucidate the intricate details of reaction pathways, including the identification of intermediates and, crucially, the characterization of transition states.

One area of investigation for allylic alcohols like this compound is their isomerization to carbonyl compounds. This process can be catalyzed by various means, including transition metal complexes or bases. acs.orgnih.gov Computational studies can model these catalytic cycles, providing insights into the role of the catalyst and the energetics of each step. For instance, a DFT study could be employed to investigate the base-catalyzed isomerization of this compound to 4-methylhexan-2-one. The reaction would likely proceed through a deprotonation-reprotonation mechanism. The transition state for the proton transfer step, a critical point on the reaction coordinate, can be located and characterized by calculating vibrational frequencies to ensure it has exactly one imaginary frequency.

Another important class of reactions for allylic alcohols is asymmetric catalysis, where the goal is to produce a specific enantiomer of a product. nih.govorganic-chemistry.org Computational modeling can be instrumental in understanding the origins of stereoselectivity. rsc.org For example, in a hypothetical asymmetric epoxidation of the double bond in this compound, computational analysis could be used to model the interaction of the substrate with a chiral catalyst. By comparing the energies of the transition states leading to the different stereoisomers, researchers can predict which enantiomer will be favored.

The following table illustrates hypothetical data from a DFT study on the transition state of a generic electrophilic addition to the double bond of this compound, highlighting key parameters used in transition state characterization.

| Parameter | Value | Description |

| Imaginary Frequency | -350 cm⁻¹ | The single negative frequency, confirming the structure as a true transition state. |

| Activation Energy (ΔG‡) | 25 kcal/mol | The Gibbs free energy difference between the reactants and the transition state, indicating the kinetic barrier of the reaction. |

| Key Bond Distances | C4-X: 2.1 Å, C5-X: 2.3 Å | The forming bond distances between the electrophile (X) and the carbon atoms of the double bond in the transition state. |

| Charge Distribution | C4: +0.25, C5: +0.15 | The partial charges on the carbon atoms of the double bond, indicating the polarization of the electron density during the reaction. |

In Silico Design and Screening of Potential Derivatives

In silico methods are invaluable for the rational design and screening of novel derivatives of this compound with potentially enhanced or specialized properties. indexcopernicus.comnih.gov These computational techniques allow for the exploration of a vast chemical space without the need for extensive synthetic efforts and experimental testing, thereby accelerating the discovery process. researchgate.net

The process of in silico design typically begins with the parent molecule, this compound, and involves systematic modifications to its structure. For example, derivatives could be designed by introducing different functional groups at various positions on the molecule, such as the hydroxyl group, the alkyl chain, or the double bond. The goal of these modifications could be to enhance reactivity, improve selectivity in a particular reaction, or introduce novel biological activity.

Once a library of virtual derivatives is created, they can be screened for desired properties using a variety of computational tools. For instance, if the aim is to develop a derivative with enhanced anti-inflammatory activity, molecular docking simulations could be performed to predict the binding affinity of each derivative to a target enzyme like cyclooxygenase-2 (COX-2). nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with biological activity, enabling the prediction of the potency of new derivatives.

Pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are also crucial for the development of bioactive compounds. In silico tools can predict these properties, helping to identify derivatives with favorable drug-like characteristics early in the design process. nih.gov

The table below presents hypothetical data from an in silico screening of designed derivatives of this compound for their potential as inhibitors of a hypothetical enzyme.

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) | Predicted Aqueous Solubility (logS) |

| Parent | None | -5.2 | 2.1 | -2.5 |

| Derivative A | Hydroxyl group replaced with an ester | -6.5 | 3.5 | -3.8 |

| Derivative B | Addition of a phenyl group to the alkyl chain | -7.1 | 4.2 | -4.5 |

| Derivative C | Epoxidation of the double bond | -5.8 | 1.8 | -2.1 |

| Derivative D | Introduction of a fluorine atom on the alkyl chain | -5.5 | 2.3 | -2.6 |

This data illustrates how in silico screening can help prioritize which derivatives to synthesize and test experimentally based on their predicted properties.

Applications and Advanced Materials Science Potential of 4 Methylidenehexan 2 Ol and Its Derivatives

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

The bifunctional nature of 4-methylidenehexan-2-ol positions it as a highly promising intermediate in organic synthesis. Allylic alcohols are a class of organic compounds that are pivotal in organic synthesis for creating complex molecular structures from simpler materials. ebsco.com The hydroxyl group and the adjacent double bond can be manipulated either independently or in concert to construct intricate molecular frameworks.

Precursor for the Synthesis of Bioactive Molecules (e.g., natural products, pharmaceutical scaffolds)

Alcohols are foundational precursors for a vast array of molecules, including a wide range of pharmaceuticals, agrochemicals, and natural products. mdpi.comnih.gov They are abundant, have low toxicity, and are often cost-effective starting materials. mdpi.com The secondary alcohol in this compound could serve as a key handle for various transformations. For instance, oxidation of the secondary alcohol would yield the corresponding ketone, 4-methylidenehexan-2-one, a common substructure in many organic molecules. organic-chemistry.org

Furthermore, alcohols are increasingly used directly in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, bypassing the need for conversion to more reactive intermediates. mdpi.comacs.orgnih.gov This aligns with principles of green chemistry by reducing synthetic steps and waste. nih.gov The hydroxyl group can be used to direct stereoselective reactions on the nearby double bond, such as Sharpless asymmetric epoxidation, which is a powerful method for installing stereocenters in the synthesis of chiral molecules. mdpi.com Noncanonical amino acids that contain tertiary alcohols are valuable precursors for natural products and active pharmaceutical ingredients. nih.gov

The methylidene group (an exocyclic double bond) offers a complementary site for reactivity. It can undergo a variety of classic alkene transformations:

Epoxidation: Conversion to an epoxide, creating a reactive three-membered ring for further nucleophilic attack.

Dihydroxylation: Forming a diol, adding complexity and stereocenters.

Hydrogenation: Selectively removing the double bond to produce 4-methylhexan-2-ol.

Metathesis: Engaging in olefin metathesis allows for the connection of this fragment to other molecules, providing a powerful tool for building complex structures. google.com

This dual reactivity makes this compound a promising starting point for generating molecular diversity in the pursuit of new bioactive compounds and pharmaceutical scaffolds.

Building Block in the Construction of Complex Organic Architectures (e.g., polyketides, isoprenoids)

The construction of complex natural products like polyketides and isoprenoids relies on a toolbox of small, functionalized building blocks that can be joined together in a controlled manner. The structure of this compound, a seven-carbon molecule with two distinct functional groups, makes it an interesting candidate for such a role.

The methylidene group is a reactive functional group that can participate in various carbon-carbon bond-forming reactions. nih.govresearchgate.net Compounds with "active methylene" groups—where a -CH2- is positioned between two electron-withdrawing groups—are highly valued for their ability to form new C-C bonds. egyankosh.ac.inorganic-chemistry.org While the methylidene group in this compound is not activated in this classic sense, its terminal position makes it sterically accessible for reactions like hydroformylation, radical additions, or as a coupling partner in transition-metal-catalyzed reactions.

The allylic nature of the alcohol enhances its utility. Allylic alcohols can be activated directly under palladium catalysis for dehydrative cross-coupling with alkenes, forming 1,4-dienes which are common motifs in natural products. researchgate.nethomkat.nl This avoids the need for stoichiometric activators, leading to cleaner, more atom-economical processes. homkat.nl The ability to use allylic alcohols directly as allylating reagents without pre-derivatization is a significant advantage in streamlining synthetic routes. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class | Synthetic Utility |

| Secondary Alcohol | Oxidation | Ketone (4-Methylidenehexan-2-one) | Intermediate for further C-C bond formation |

| Secondary Alcohol | Esterification | Ester | Pro-drugs, fragrances, specialty chemicals |

| Secondary Alcohol | Dehydrative Coupling | Alkylated/Arylated Products | Construction of complex scaffolds acs.org |

| Methylidene Group | Epoxidation | Epoxide | Introduction of stereocenters, ring-opening |

| Methylidene Group | Hydroformylation | Aldehyde | Chain extension, precursor to other groups |

| Methylidene Group | Addition Polymerization | Polyalkene with pendant -OH | Functional polymer synthesis |

| Both Groups | Sharpless Epoxidation | Chiral Epoxy-alcohol | Asymmetric synthesis building block mdpi.com |

Potential in Polymer Chemistry and Material Science

The presence of a polymerizable double bond and a functional hydroxyl group suggests that this compound could be a valuable monomer in materials science.

Monomer for the Synthesis of Novel Polymers and Copolymers

The most important commercial reactions of alkenes are polymerizations, where small monomer units are assembled into large polymer chains. libretexts.orgchemguide.co.uk The methylidene group of this compound is a terminal alkene, which is susceptible to addition polymerization through radical, cationic, or transition-metal-catalyzed pathways. study.comyoutube.com

Polymerization of this monomer would theoretically result in a polyalkane chain with a pendant –CH(OH)CH2CH2CH3 group at every other carbon. The key features of such a polymer would be:

Functionality: The hydroxyl groups along the polymer backbone would provide sites for post-polymerization modification, allowing for the tuning of material properties.

Hydrophilicity: The presence of -OH groups would increase the polymer's affinity for water, making it potentially useful for applications in coatings, adhesives, or hydrogels.

Adhesion: The polarity imparted by the hydroxyl groups could enhance adhesion to various substrates.

By copolymerizing this compound with other monomers (e.g., styrene, acrylates), a wide range of materials with tailored properties could be developed.

Cross-linking Agent for Advanced Polymeric Materials

Cross-linking is the process of forming covalent bonds between polymer chains to create a network structure, which enhances the mechanical strength, thermal stability, and chemical resistance of the material. This compound possesses two functional groups that could be utilized for cross-linking.

Cross-linking via the Hydroxyl Group: If this compound is first incorporated as a monomer into a polymer chain, the resulting pendant hydroxyl groups can be used for subsequent cross-linking reactions. For example, they could be reacted with diisocyanates to form a polyurethane network, with dicarboxylic acids or anhydrides to form polyester cross-links, or with epoxides.

Cross-linking via the Alkene Group: The methylidene group itself can act as a cross-linking site. In a scenario where the hydroxyl group is first used in a condensation polymerization (e.g., to form a polyester or polyurethane), the unreacted methylidene groups would be available for a secondary curing step, often initiated by UV light or heat, to form the final cross-linked network.

Table 2: Hypothetical Polymer Properties Derived from this compound

| Polymer Type | Potential Properties | Possible Applications |

| Homopolymer | Increased hydrophilicity, reactive sites for modification | Functional coatings, adhesives, hydrogels |

| Copolymer (with Styrene) | Modified polarity, improved dyeability | Specialty plastics, functional films |

| Cross-linked Network | Enhanced thermal and mechanical stability, solvent resistance | Thermoset resins, advanced composites, durable coatings |

Development of Specialty Chemicals and Additives

Unsaturated alcohols are important starting materials for the production of various fine and specialty chemicals, including dyes, pesticides, and aromatic compounds. google.commdpi.com Through straightforward chemical transformations, this compound could serve as a precursor to a range of valuable C7 compounds.

Esterification: Reaction with various carboxylic acids would produce a library of esters, which could be evaluated for use as fragrances, flavorings, or specialty solvents.

Etherification: Formation of ethers could lead to new solvents or additives with unique properties.

Hydrogenation: The simple reduction of the double bond yields 4-methylhexan-2-ol, a saturated alcohol that may have different solvent or surfactant properties.

Functionalization of the double bond: Reactions such as halogenation or hydrohalogenation would produce functionalized C7 alkanes useful as synthetic intermediates.

The combination of a mid-chain branching methyl group and two distinct functional groups provides a scaffold for creating a diverse set of specialty molecules from a single, versatile precursor.

In-Depth Analysis Reveals Limited Publicly Available Research on this compound in Advanced Material Applications

Despite a thorough investigation into the scientific literature and patent databases, there is a notable scarcity of publicly available research specifically detailing the applications of the chemical compound this compound in the fields of functional fluids, lubricants, fragrance and flavor compounds, or as a foundational scaffold for catalysts and ligands. While the broader categories of unsaturated and allylic alcohols have established roles in these areas, specific data and detailed research findings for this compound remain largely undocumented in accessible sources.

The initial search for information on this compound's role in the synthesis of functional fluids and lubricants did not yield specific examples or studies. Generally, unsaturated alcohols can be utilized as starting materials for the synthesis of various additives for lubricants and functional fluids. Their double bond and hydroxyl group offer reaction sites for esterification, etherification, and polymerization to produce molecules with desired properties such as improved viscosity, thermal stability, or friction modification. However, no documents were found that explicitly mentioned this compound for these purposes.

Similarly, a comprehensive search for the use of this compound as a precursor for fragrance and flavor compounds returned no specific results. Allylic alcohols, a class to which this compound belongs, are known intermediates in the synthesis of various aroma chemicals. The position of the double bond and the hydroxyl group in these molecules allows for a range of chemical transformations to produce aldehydes, ketones, and esters with characteristic scents and tastes. The specific odor profile and potential flavor applications of compounds derived from this compound have not been detailed in the available literature.

Furthermore, an exploration into the design and synthesis of catalysts and ligands based on the this compound scaffold also proved fruitless. The molecular framework of certain alcohols can be used to create chiral ligands for asymmetric catalysis, a critical technology in modern chemistry. The stereochemistry and functional groups of such scaffolds are pivotal in controlling the outcome of chemical reactions. There is currently no indication in the public domain that this compound has been explored for this purpose.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Methylidenehexan-2-ol, and how do reaction conditions influence yield?

- Synthesis via Reduction : this compound can be synthesized by reducing a ketone precursor (e.g., 4-methylidenehexan-2-one) using agents like sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at controlled temperatures (0–25°C). This method typically achieves yields of 70–85% but requires inert conditions to prevent side reactions .